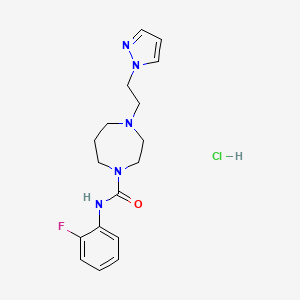

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Description

This compound is a synthetic 1,4-diazepane derivative with a pyrazole-ethyl substituent and a 2-fluorophenyl carboxamide group. The hydrochloride salt form enhances solubility and bioavailability, critical for drug development.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O.ClH/c18-15-5-1-2-6-16(15)20-17(24)22-9-4-8-21(11-13-22)12-14-23-10-3-7-19-23;/h1-3,5-7,10H,4,8-9,11-14H2,(H,20,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJINHTJJSQGMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2F)CCN3C=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride typically involves multiple steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation: The pyrazole is then alkylated with an appropriate bromoalkane to introduce the ethyl linker.

Diazepane Ring Formation: The diazepane ring is formed by cyclization of a suitable diamine with a dihaloalkane.

Amidation: The final step involves the coupling of the diazepane with 2-fluorobenzoyl chloride to form the carboxamide, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

Oxidation: N-oxides of the pyrazole ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may act as a ligand for various receptors or enzymes, making it useful in the study of biochemical pathways and molecular interactions.

Medicine

In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties, are of significant interest. It could be developed into a therapeutic agent following extensive biological testing and clinical trials.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-fluorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is likely to involve interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the diazepane ring may enhance binding affinity through its conformational flexibility. The fluorophenyl group can further modulate the compound’s electronic properties, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The evidence highlights N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride as a structurally related compound. Key similarities and differences include:

| Feature | Target Compound | N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide HCl |

|---|---|---|

| Core Structure | 1,4-diazepane | 1,4-diazepane |

| Substituent at N1 | Pyrazole-ethyl group | Sulfonamide group |

| Aromatic Group | 2-fluorophenyl carboxamide | 2,2,2-trifluoroethyl |

| Salt Form | Hydrochloride | Hydrochloride |

| Potential Applications | Hypothesized CNS activity (unconfirmed) | Unknown (no data in evidence) |

Functional Implications of Substituents

- Pyrazole vs. Sulfonamide Groups : The pyrazole moiety in the target compound may confer selective binding to kinases or neurotransmitter receptors (e.g., GABAA), whereas the sulfonamide group in the analogue could enhance metabolic stability or enzyme inhibition .

- Fluorophenyl vs. Trifluoroethyl : The 2-fluorophenyl group may improve lipophilicity and blood-brain barrier penetration compared to the trifluoroethyl group, which is more electronegative and could influence solubility or receptor interactions.

Crystallographic and Refinement Tools

For example:

- SHELXL’s 2015 updates introduced features for handling disordered structures (common in flexible diazepanes) and hydrogen-bonding networks, which would aid in characterizing the hydrochloride salt form .

Q & A

Q. How can machine learning optimize the development of novel derivatives of this diazepane-carboxamide scaffold?

- Methodological Answer : Train neural networks on PubChem or ChEMBL datasets to predict substituent effects on bioactivity. Integrate fragment-based molecular docking to prioritize synthetically accessible derivatives. Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodological Notes

- Data Contradiction Analysis : When spectroscopic data conflicts, use multi-technique triangulation (e.g., NMR + XRD + HRMS) and consult computational models to reconcile discrepancies .

- Reactor Design : For scale-up, apply CFD (computational fluid dynamics) to optimize mixing efficiency in continuous-flow reactors, reducing hotspots during exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.